



Application Notes and Protocols: Topoisomerase II Inhibitor Cell-Based Assay

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Compound of Interest		
Compound Name:	Topoisomerase II inhibitor 9	
Cat. No.:	B12412792	Get Quote

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Introduction

DNA topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes like DNA replication, transcription, and chromosome segregation.[1][2] This enzyme facilitates the passage of one double-stranded DNA segment through another by creating a transient double-strand break (DSB).[3][4] Due to their critical function in proliferating cells, Topo II enzymes are significant targets for anticancer therapies.[5] [6] Topoisomerase II inhibitors are compounds that interfere with this process. They can be broadly categorized into two classes: catalytic inhibitors, which prevent the enzyme from cleaving DNA, and Topo II poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death. [3][5]

This document provides a detailed protocol for a cell-based assay to screen and characterize Topoisomerase II inhibitors. The assay is based on the principle of DNA decatenation, where the enzymatic activity of Topo II is measured by its ability to separate interlocked DNA circles (catenated DNA).[1][7]

Principle of the Assay

This cell-based assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from the mitochondria of trypanosomes.[7] Due to its large



size, this catenated DNA cannot migrate into an agarose gel during electrophoresis.[7] When active Topoisomerase II is present, it decatenates the kDNA into individual, relaxed minicircles. [7][8] These smaller, decatenated circles can then migrate through the agarose gel. The inhibition of Topo II activity is therefore quantified by the reduction in the formation of these decatenated DNA products. Topo II poisons, such as etoposide, will trap the enzyme on the DNA, preventing the re-ligation of the DNA strands and leading to an accumulation of linearized DNA, which can also be visualized on the gel.[3][5]

Materials and Reagents

- Cell Lines: Human leukemia cell lines such as K-562 or HL-60 are commonly used due to
 their high expression of Topoisomerase II.[9][10][11] Mitoxantrone-resistant HL-60/MX2 cells
 can be used as a negative control for certain Topo II poisons.[12]
- Positive Control: Etoposide is a well-characterized Topoisomerase II poison and is typically used as a positive control.[13][14]
- Kinetoplast DNA (kDNA): Substrate for the decatenation reaction.[7][15]
- Recombinant Human Topoisomerase IIα: The enzyme that catalyzes the decatenation reaction.[16]
- Assay Buffer (10x): Typically contains Tris-HCl, NaCl, KCl, MgCl2, EDTA, and BSA.[17]
- ATP Solution: Required for Topo II activity.[7]
- Stop Buffer/Loading Dye (5x or 6x): Contains SDS, bromophenol blue, and glycerol to stop the reaction and prepare the samples for gel electrophoresis.[7]
- Proteinase K: Used to digest proteins before loading the gel to improve resolution.[18]
- Agarose
- Tris-Acetate-EDTA (TAE) Buffer
- · Ethidium Bromide or other DNA stain
- Test Compounds



• DMSO (Dimethyl sulfoxide): As a solvent for test compounds.

Experimental Protocol

This protocol is adapted from standard Topoisomerase II decatenation assays.[1][2][7][15]

- 1. Cell Culture and Lysate Preparation:
- Culture K-562 or HL-60 cells in appropriate media and conditions until they reach the desired confluence.
- Harvest the cells and wash with ice-cold PBS.
- Prepare nuclear extracts containing Topoisomerase II. This can be done using various
 published methods or commercial kits. The protein concentration of the extract should be
 determined using a standard protein assay (e.g., Bradford or BCA).
- 2. Decatenation Reaction:
- On ice, prepare a reaction mixture in microcentrifuge tubes. For a 20 μ L final reaction volume, the components are typically added in the following order:
 - Nuclease-free water
 - 10x Topo II Assay Buffer (to a final concentration of 1x)
 - ATP solution (to a final concentration of 1 mM)
 - kDNA (0.1 to 0.2 μg per reaction)[15]
 - Test compound (at various concentrations) or vehicle control (e.g., DMSO).
 - Cell extract (a titration is recommended, starting with 0.1 μg to 5 μg of total protein).[2]
- Gently mix the components.
- Initiate the reaction by adding the cell extract or purified Topoisomerase II enzyme.
- Incubate the reaction at 37°C for 30 minutes.[1][2]



- 3. Reaction Termination and Sample Preparation:
- Stop the reaction by adding 4 μL of 5x Stop Buffer/Loading Dye.[7]
- (Optional but recommended) Add Proteinase K to a final concentration of 50 μg/mL and incubate at 37°C for 15 minutes to digest proteins.[18]
- Place the tubes on ice until ready to load on the gel.
- 4. Agarose Gel Electrophoresis:
- Prepare a 1% agarose gel in 1x TAE buffer. The gel can be prepared with or without ethidium bromide (0.5 μg/mL).[15]
- Load the entire reaction volume (approximately 24 μL) into the wells of the agarose gel.
- Include lanes for a decatenated kDNA marker and a linearized kDNA marker for reference.[7]
- Run the gel at a constant voltage (e.g., 85V for ~2 hours or 15V overnight) until the bromophenol blue dye front has migrated sufficiently.[19]
- 5. Visualization and Data Analysis:
- If the gel does not contain ethidium bromide, stain it with a 0.5 µg/mL ethidium bromide solution for 15-30 minutes.[15]
- Destain the gel in deionized water for 10-30 minutes.[15]
- Visualize the DNA bands using a UV transilluminator and capture an image.
- Quantify the intensity of the catenated kDNA band (at the top of the gel) and the decatenated product bands. The percentage of inhibition can be calculated relative to the no-drug control.
 The IC50 value (the concentration of inhibitor that causes 50% inhibition of Topo II activity) can then be determined.[20]

Data Presentation

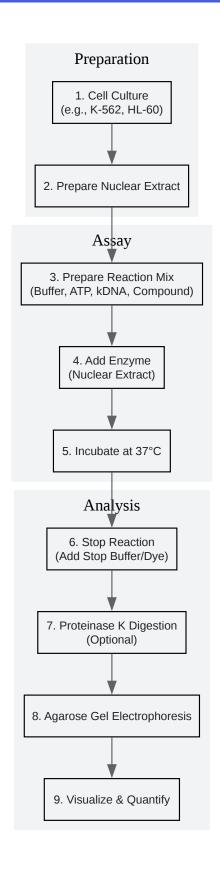


Quantitative data should be summarized in a clear and structured table for easy comparison of different test compounds.

Compound	Concentration (µM)	% Inhibition of Topo II Decatenation	IC50 (μM)	Notes
Vehicle Control (DMSO)	-	0	-	No inhibition of enzyme activity.
Etoposide (Positive Control)	10	45	12	Formation of linear DNA may be observed.
50	85			
100	98			
Test Compound A	1	15	8	
10	60	_		
50	92			
Test Compound B	1	5	>100	Weak inhibitor.
10	12		_	
50	25			

Visualizations Experimental Workflow



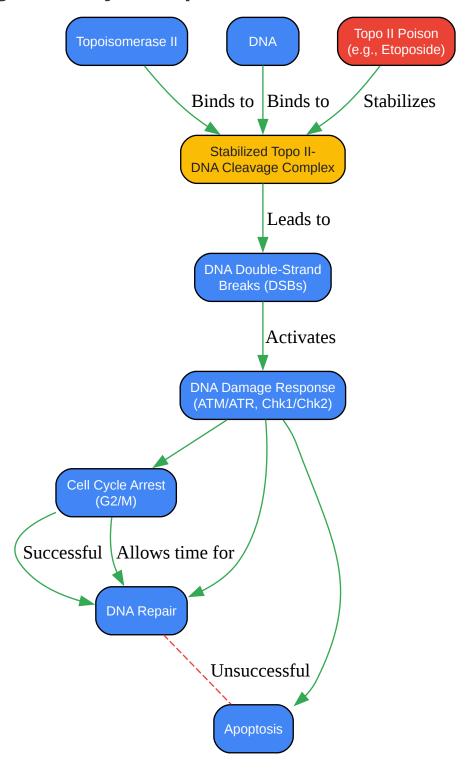


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Caption: Workflow for the Topoisomerase II decatenation assay.



Signaling Pathway of Topoisomerase II Poisons



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